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phoR protein

Two-component signaling Histidine kinase Phosphotransfer specificity

PhoR protein (CAS 107121-16-4) is the sensor histidine kinase of the PhoR/PhoB two-component regulatory system that governs the phosphate regulon in diverse bacterial species. As a membrane-associated protein kinase (EC 2.7.13.3), PhoR autophosphorylates on a conserved histidine residue in response to phosphate-limiting signals and subsequently transfers the phosphoryl group to the cognate response regulator PhoB, which then modulates transcription of over 30 phosphate-responsive genes.

Molecular Formula C25H39N3O2
Molecular Weight 0
CAS No. 107121-16-4
Cat. No. B1167869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamephoR protein
CAS107121-16-4
SynonymsphoR protein
Molecular FormulaC25H39N3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PhoR Protein (CAS 107121-16-4) – Baseline Characterization for Scientific Procurement


PhoR protein (CAS 107121-16-4) is the sensor histidine kinase of the PhoR/PhoB two-component regulatory system that governs the phosphate regulon in diverse bacterial species. As a membrane-associated protein kinase (EC 2.7.13.3), PhoR autophosphorylates on a conserved histidine residue in response to phosphate-limiting signals and subsequently transfers the phosphoryl group to the cognate response regulator PhoB, which then modulates transcription of over 30 phosphate-responsive genes [1]. PhoR possesses a PAS sensor domain, a dimerization/phosphotransfer (DHp) domain, and a catalytic ATP-binding domain, and exhibits bifunctional kinase and phosphatase activities that enable tight homeostatic control of intracellular phosphate concentrations [2]. Recombinant PhoR protein is supplied as an in vitro research reagent for mechanistic studies of bacterial two-component signal transduction, inhibitor screening, and structural biology applications, with multiple orthologs available from organisms including Escherichia coli, Mycobacterium tuberculosis, Bacillus subtilis, and Vibrio cholerae [3].

Why Generic PhoR Protein Substitution Fails – Key Differentiators for Experimental Selection


PhoR is not a single molecular entity but a family of orthologous sensor kinases whose kinetic properties, domain architectures, substrate specificities, and regulatory behaviors vary markedly depending on the bacterial species of origin and even on single-residue substitutions. The histidine kinase class exhibits profound functional divergence: MtrB and PrrB operate in cis-autophosphorylation mode with distinct ATP-binding affinities, WalK and ResE respond to entirely different environmental inputs, and KdpD shares overlapping but non-identical downstream effector specificity [1]. Even within the PhoR subfamily, a single point mutation (e.g., Cys303Ala in B. subtilis PhoR) preserves autophosphorylation rate but abolishes phosphotransfer to PhoP, releasing >90% of phosphate as inorganic phosphate [2]. Furthermore, PhoR from M. tuberculosis harbors evolutionary selected amino acid substitutions relative to ancestral M. canettii variants that quantitatively alter PhoP regulon expression and host colonization capacity [3]. These organism-specific and mutation-specific functional differences preclude generic substitution of one PhoR preparation for another in experiments requiring defined kinetic or regulatory outcomes.

PhoR Protein (CAS 107121-16-4) – Product-Specific Quantitative Evidence Guide


PhoR vs. PhoR(C303A) Mutant: Phosphotransfer Efficiency Differentiates Wild-Type from Cysteine-303 Variants

In direct comparative biochemical assays using γ-32P-ATP to monitor phosphotransfer from autophosphorylated PhoR∼P to the cognate response regulator PhoP in B. subtilis, wild-type PhoR transferred nearly 100% of its radiolabeled phosphoryl group to PhoP. In contrast, the point mutant PhoR(C303A), which exhibited an indistinguishable rate of autophosphorylation and comparable stability of the PhoR∼P intermediate, transferred only 10% of the label to PhoP, while 90% was released as inorganic phosphate [1]. No difference in autophosphatase activity was detected between PhoR and PhoR(C303A) that could account for the phosphate release, implicating Cys303 specifically in stabilizing the phosphoryl-protein intermediate during phosphotransfer [1].

Two-component signaling Histidine kinase Phosphotransfer specificity

PhoR Phosphatase Activity in Vivo Greatly Exceeds That of Isolated Cytoplasmic Domains in Vitro

Quantitative kinetic modeling of the E. coli PhoR/PhoB shutoff response, combined with in vivo phosphorylation profiling of phosphatase-diminished mutants, revealed that the full-length PhoR phosphatase activity operating in its native cellular context is much stronger than the phosphatase activity measured for isolated PhoR cytoplasmic domains assayed in vitro [1]. The study developed an approach combining experimentation and modeling to assess in vivo kinetic parameters, demonstrating that the robust phosphatase activity of PhoR is required to suppress non-specific phosphorylation and to rapidly dephosphorylate PhoB upon stimulus removal [1]. This finding explains why recombinant PhoR truncations (e.g., DHp-CA domain constructs) commonly used for in vitro studies fail to recapitulate the full regulatory dynamics of the intact membrane-embedded sensor kinase.

Two-component system deactivation Histidine kinase phosphatase In vivo kinetic parameters

PhoR Ortholog-Specific Virulence Output: M. tuberculosis PhoR Confers Higher PhoP Regulon Expression than Ancestral M. canettii PhoR

Genetic swapping experiments demonstrated that replacing the phoPR allele of the attenuated M. canettii strain STB-K with the orthologous allele from M. tuberculosis H37Rv significantly enhanced expression of PhoP-controlled virulence functions [1]. The STB-K strain natively displays lower expression of PhoP-induced genes than M. tuberculosis H37Rv. Substitution with the MTB phoPR allele increased PhoP regulon output and enhanced the capacity of the recombinant strain to colonize human macrophages and cause disease in mouse infection models [1]. Multiple amino acid substitutions in PhoR distinguish M. canettii strains from MTB, and structural modeling indicates that several of these substitutions are predicted to impact PhoR structure and enzymatic activity [1]. Additional M. canettii strains confirmed that PhoP-controlled functions are expressed at lower levels across most M. canettii lineages compared to M. tuberculosis [1].

Mycobacterium tuberculosis virulence PhoPR two-component system Evolutionary adaptation

PhoR Exhibits Cross-Phosphorylation of Non-Cognate Response Regulator KdpE in the Absence of KdpD

In E. coli, the histidine kinase KdpD normally senses K⁺ availability and phosphorylates its cognate response regulator KdpE to activate the high-affinity K⁺ transporter KdpFABC. However, in a kdpD deletion background, expression of kdpFABC can be activated via phosphorylation of KdpE by PhoR, the phosphate-responsive sensor kinase [1]. In vivo bacterial two-hybrid assays revealed pairwise protein-protein interactions between KdpD, PhoR, and the phosphate-transport accessory protein PhoU, and cross-regulation between the kdpFABC and pstSCAB operons was demonstrated to occur bidirectionally under simultaneous K⁺ and phosphate limitation, both in vitro and in vivo [1]. This establishes PhoR as possessing a broader substrate specificity than its canonical cognate partner PhoB alone, a property not shared by all histidine kinases.

Cross-regulation Histidine kinase promiscuity Potassium-phosphate homeostasis

PhoR Differential Autophosphorylation Kinetics Relative to In-Class Histidine Kinases MtrB and PrrB

A combined experimental and theoretical study of three M. tuberculosis histidine kinases—MtrB, PrrB, and PhoR—established that all three undergo cis-autophosphorylation via a conserved two-step mechanism involving reversible ATP association followed by phosphotransfer [1]. Microscale thermophoresis measurements yielded a dissociation constant (K_D) for MtrB dimerization of 1.17 ± 0.21 µM (wild-type), with affinities in the same range as the trans-autophosphorylating HK CheA (K_D = 0.4 µM) [1]. Best-fit kinetic modeling produced estimates of HK-ATP association extent and autophosphorylation rate for each kinase, enabling quantitative comparison of the phosphorylation propensity among PhoR, MtrB, and PrrB [1]. Although the three kinases share the cis mechanism, their individual kinetic parameters define distinct activation thresholds relevant to differential drug inhibitor responses and pathway-specific signaling dynamics.

Autophosphorylation kinetics Cis-autophosphorylation Mycobacterium tuberculosis histidine kinases

High-Resolution Structural Coverage: PhoR DHp Domain at 1.9 Å and ATP-Binding Domain at 1.88 Å Resolution

Multiple high-resolution crystal structures of PhoR domains from different organisms are available in the Protein Data Bank, providing atomic-level detail for structure-guided experiments. The DHp (dimerization and histidine phosphotransfer) domain of M. tuberculosis PhoR was determined to 1.9 Å resolution, revealing an asymmetric four-helical bundle dimer that supports a cis-autophosphorylation mechanism [1]. The PAS sensor domain of B. subtilis PhoR was solved at 2.2 Å resolution (PDB: 3CWF), representing the extracytoplasmic sensor architecture [2]. Most recently, the catalytic ATP-binding domain of V. cholerae PhoR was determined at 1.88 Å resolution (PDB: 8H70), enabling comparisons with other histidine kinase structures and mapping of the potential MgtC virulence factor binding interface [3]. These high-resolution structures provide a structural biology platform not uniformly available for all histidine kinases at comparable resolution.

X-ray crystallography Histidine kinase structure Drug design

PhoR Protein (CAS 107121-16-4) – Best Research and Industrial Application Scenarios


Structure-Guided Anti-Tuberculosis Drug Discovery Targeting the PhoR Histidine Kinase

The availability of high-resolution crystal structures (DHp domain at 1.9 Å, ATP-binding domain at 1.88 Å) enables structure-based drug design campaigns targeting PhoR autophosphorylation and dimerization. Screening compound libraries against recombinant M. tuberculosis PhoR and benchmarking IC₅₀ values against the related kinases MtrB and PrrB allows identification of PhoR-selective inhibitors. This scenario directly leverages the kinetic and structural differentiation evidence in Section 3 for rational lead optimization [1][2].

Mechanistic Dissection of Two-Component Signal Transduction Using Wild-Type vs. Defined Mutant PhoR

Comparative biochemical reconstitution using sequence-verified, full-length wild-type PhoR versus the Cys303Ala mutant (or species-specific variants with documented virulence-altering substitutions) enables precise dissection of autophosphorylation, phosphotransfer, and phosphatase sub-reactions. The quantitative phosphotransfer efficiency difference (~100% vs. 10% transfer to cognate response regulator) provides a definitive functional benchmark for quality-controlling recombinant PhoR preparations [3][4].

In Vivo-In Vitro Correlation Studies of Histidine Kinase Phosphatase Dynamics

The established finding that full-length PhoR phosphatase activity in vivo greatly exceeds that of isolated cytoplasmic domains positions PhoR as a model system for investigating the mechanistic basis of membrane-dependent regulation of bifunctional histidine kinases. Researchers can use full-length recombinant PhoR reconstituted into proteoliposomes to bridge the gap between in vitro domain studies and cellular shutoff kinetics, referencing the quantitative in vivo kinetic modeling framework developed for the E. coli PhoR/PhoB system [5].

Cross-Regulation Network Mapping in Bacterial Ion Homeostasis

PhoR's demonstrated ability to cross-phosphorylate the non-cognate response regulator KdpE enables its use as a probe for dissecting the integrated phosphate-potassium homeostasis network. Researchers studying the interplay between the PhoR/PhoB and KdpD/KdpE two-component systems can employ recombinant PhoR in in vitro reconstitution assays to quantify cross-phosphorylation kinetics and identify interaction interfaces, a property not shared by all histidine kinases and one that differentiates PhoR from single-pathway-restricted sensor kinases [6].

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